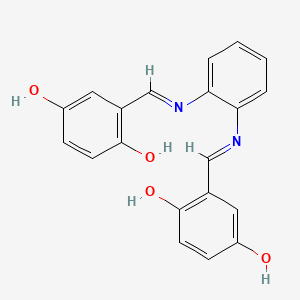

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

描述

“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is a chemical compound with the molecular formula C16H16N2O4 . It is also known by the synonym “5,5’-Dihydroxysalicylaldehydethylenediimine” and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” involves the reaction of CCTS and ECH. Then, CCTS–ECH is reacted with (2-hydroxyphenylimino)methylbenzene-1,4-diol (HBD) and N,N′-bis(2,5-dihydroxybenzylidene)-1,4-diaminobenzene (DHDB) to give ligands CCTS–ECH–HBD and CCTS–ECH–DHDB .Molecular Structure Analysis

The molecule contains a total of 39 bonds; 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 2 secondary amines (aliphatic) and 2 hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” include its molecular formula (C16H16N2O4), molecular weight, melting point, boiling point, and density .科学研究应用

Electrochemical Probes in DNA Sensing : N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene has been used as an electrochemical probe in DNA sensing, particularly for detecting Helicobacter pylori sequences. It binds more efficiently to double-stranded DNA than single-stranded DNA, and its electroactivity has been employed in biosensors for DNA hybridization events (Revenga-Parra et al., 2007).

Copper(II) Complexes Study : This compound, when reacted with various diamines in the presence of hydrated Cu(O2CMe)2·H2O, forms copper(II) complexes. These complexes have been studied for their electronic structures using EPR and ENDOR data, revealing insights into their molecular configurations and redox properties (Charles et al., 1999).

Characterization of Schiff Base and its Cu(II) Complex : The compound and its Cu(II) complex have been synthesized and characterized using various spectroscopic methods. Computational predictions were also performed, revealing insights into the geometry and intramolecular interactions of the ligand and its complex (Beyramabadi et al., 2013).

Antimicrobial Activity of Metal Complexes : Schiff base ligands derived from 2,5-dihydroxybenzaldehyde, including derivatives of N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, have been synthesized and their metal complexes characterized. These complexes exhibited antimicrobial activity against various bacterial strains, highlighting their potential in medical applications (Şahin et al., 2013).

Electrocatalytic Applications : The compound has shown potential in electrocatalytic applications. For instance, its complexes with nickel(II) can be used for the oxidation of methanol and other short chain aliphatic alcohols, presenting possibilities for use in sensors and other electrochemical devices (Revenga-Parra et al., 2008).

DNA Minor Groove Binding : Diaminobenzene Schiff base derivatives, including this compound, have been found to be effective DNA minor groove binders. Their binding to the DNA minor groove is sequence specific, suggesting potential applications in targeted drug delivery and chemotherapy (Helal et al., 2012).

安全和危害

“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSNBAFBEWRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)